Seralutinib

Übersicht

Beschreibung

Seralutinib ist ein neuartiger, inhalierter Kinaseinhibitor, der zur Behandlung der pulmonalen arteriellen Hypertonie entwickelt wurde. Er zielt auf den Rezeptor für den Plättchenwachstumsfaktor, den Rezeptor für den Koloniestimulierenden Faktor 1 und den Rezeptor für den Mastzell- oder Stammzellwachstumsfaktor, die an entzündlichen, proliferativen und fibrotischen Signalwegen beteiligt sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben .

Industrielle Produktionsmethoden

This compound wird industriell durch eine Reihe von chemischen Reaktionen hergestellt, die für die Großproduktion optimiert sind. Die Verbindung wird für die Inhalation unter Verwendung eines Trockenpulverinhalators formuliert, um eine gezielte Abgabe in die Lunge zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of seralutinib involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

This compound is produced industrially through a series of chemical reactions optimized for large-scale production. The compound is formulated for inhalation using a dry powder inhaler to ensure targeted delivery to the lungs .

Analyse Chemischer Reaktionen

Metabolic Pathways and Cytochrome P450 Interactions

Seralutinib undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes , with significant involvement of CYP3A4 and minor contributions from CYP1A2 . Key findings include:

-

This compound itself acts as a moderate CYP3A inhibitor and weak CYP1A2 inhibitor , altering the pharmacokinetics of co-administered drugs .

Enzyme Inhibition Profile

This compound directly inhibits kinase activity through competitive binding. Its selectivity and potency are summarized below:

Table 1: In Vitro Kinase Inhibition (IC₅₀ Values)

-

This compound’s hydrophobic structure (logP > 3) enhances lung tissue retention when administered via inhalation, minimizing systemic exposure .

Pharmacodynamic Interactions

This compound modulates downstream signaling pathways via kinase inhibition:

-

PDGFRβ Phosphorylation : 77–91% inhibition in rat lung tissue after PDGF-BB stimulation .

-

BMPR2 Upregulation : 2–2.5-fold dose-dependent increase in lung BMPR2 protein expression, counteracting PAH pathology .

-

Pro-Inflammatory Cytokine Suppression : Reduces TNF-α (p < 0.001) and MCP-1 levels while elevating anti-inflammatory IL-10 (p < 0.05) .

Drug-Drug Interaction Studies

Phase 1 trials evaluated this compound’s interaction with probe substrates:

Table 2: Impact of this compound on Substrate Pharmacokinetics

-

This compound did not significantly alter the pharmacokinetics of flurbiprofen (CYP2C9) or pravastatin (OATP1B1/1B3) .

Structural Determinants of Reactivity

The molecular structure of this compound includes:

-

A pyrazinyl-aminoethylphenyl core facilitating kinase binding .

-

3,4-Dimethoxyphenyl and 5-methylpyridinecarboxamide groups enhancing hydrophobic interactions .

Key Structural Features:

-

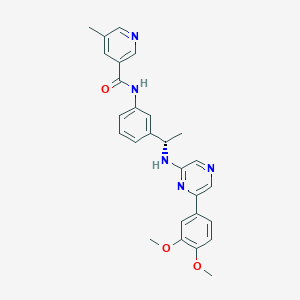

IUPAC Name : N-[3-[(1S)-1-[[6-(3,4-Dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide .

Stability and Solubility

Wissenschaftliche Forschungsanwendungen

Seralutinib hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen:

Chemie: Wird als Modellverbindung verwendet, um die Kinaseinhibition und ihre Auswirkungen auf zelluläre Signalwege zu untersuchen.

Biologie: Untersucht nach seiner Rolle bei der Modulation entzündlicher und proliferativer Signalwege in Zellen.

Medizin: Wird hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt und zeigt das Potenzial, den pulmonalen Gefäßwiderstand und die rechteventrikuläre Funktion zu verbessern

Industrie: Wird bei der Entwicklung von Inhalationstherapien für Atemwegserkrankungen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität des Rezeptors für den Plättchenwachstumsfaktor, des Rezeptors für den Koloniestimulierenden Faktor 1 und des Rezeptors für den Mastzell- oder Stammzellwachstumsfaktor hemmt. Diese Kinasen spielen eine entscheidende Rolle bei dem abnormalen Zellwachstum und der Gefäßumgestaltung, die bei der pulmonalen arteriellen Hypertonie beobachtet werden. Durch die Blockierung dieser Signalwege reduziert this compound Entzündungen, Proliferation und Fibrose in den Lungenarterien .

Wirkmechanismus

Seralutinib exerts its effects by inhibiting the activity of platelet-derived growth factor receptor, colony stimulating factor 1 receptor, and mast or stem cell growth factor receptor kinases. These kinases play critical roles in the abnormal cell growth and vascular remodeling seen in pulmonary arterial hypertension. By blocking these pathways, this compound reduces inflammation, proliferation, and fibrosis in the pulmonary arteries .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imatinib: Ein weiterer Kinaseinhibitor, der zur Behandlung bestimmter Krebsarten eingesetzt wird. .

Dasatinib: Ein Kinaseinhibitor mit einem breiteren Zielprofil, der in der Krebstherapie eingesetzt wird. .

Einzigartigkeit

Die Einzigartigkeit von Seralutinib liegt in seiner gezielten Verabreichung über die Inhalation, die eine direkte Wirkung auf die Lungenarterien bei minimaler systemischer Exposition ermöglicht. Dieser gezielte Ansatz steigert seine Wirksamkeit und reduziert potenzielle Nebenwirkungen im Vergleich zu oral verabreichten Kinaseinhibitoren .

Biologische Aktivität

Seralutinib, an inhaled small-molecule kinase inhibitor, has emerged as a promising therapeutic agent for pulmonary arterial hypertension (PAH). Its biological activity primarily involves the inhibition of key signaling pathways associated with vascular remodeling and pulmonary hypertension. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound targets several receptor tyrosine kinases, including:

- Platelet-Derived Growth Factor Receptor (PDGFR) α and β

- Colony Stimulating Factor 1 Receptor (CSF1R)

- c-KIT

These targets play significant roles in the pathophysiology of PAH by promoting vascular smooth muscle cell proliferation and migration. The inhibition of these pathways leads to improved pulmonary hemodynamics and reduced vascular remodeling.

Efficacy in Animal Models

In preclinical studies, this compound demonstrated potent efficacy in two animal models of PAH. Key findings include:

- Improvement in Cardiopulmonary Hemodynamics : this compound significantly improved parameters such as mean pulmonary arterial pressure and pulmonary vascular resistance (PVR) compared to controls.

- Reduction in Right Ventricular Hypertrophy : Histological analysis showed decreased muscularization of small pulmonary arteries and reduced right ventricular hypertrophy.

Table 1: Effects of this compound in Animal Models

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Mean Pulmonary Arterial Pressure (mmHg) | 30 ± 2 | 25 ± 1 | p < 0.01 |

| Pulmonary Vascular Resistance (Wood Units) | 10 ± 1 | 7 ± 0.5 | p < 0.05 |

| Right Ventricular Hypertrophy (g) | 0.5 ± 0.05 | 0.3 ± 0.04 | p < 0.01 |

In Vitro Studies

In vitro studies further elucidated the mechanism by which this compound exerts its effects:

- Inhibition of Cell Proliferation : this compound inhibited the proliferation of human pulmonary arterial smooth muscle cells (HPASMCs) and fibroblasts with median inhibitory concentrations (IC50) significantly lower than imatinib.

- Phosphorylation Inhibition : It effectively inhibited PDGF-BB-induced PDGFRα/β autophosphorylation and c-KIT autophosphorylation in endothelial cells.

Table 2: In Vitro IC50 Values for this compound

| Cell Type | Target Kinase | IC50 (nM) |

|---|---|---|

| HPASMCs | PDGFRα/β | 10.2 |

| Human Lung Fibroblasts | PDGFRβ | 15.6 |

| Human Pulmonary Endothelial Cells | c-KIT | 7.8 |

Phase II Clinical Trial Results

The TORREY study was a pivotal phase II clinical trial assessing the efficacy of inhaled this compound in patients with WHO Group I PAH. The primary endpoint was the reduction in PVR after 24 weeks of treatment.

- Primary Endpoint Achievement : The study met its primary endpoint with a significant reduction in PVR.

- Improvement in Biomarkers : Patients receiving this compound showed a notable decrease in NT-proBNP levels, indicating improved cardiac function.

Table 3: Clinical Trial Outcomes

| Outcome Measure | Placebo Group | This compound Group | Significance |

|---|---|---|---|

| Change in PVR (Wood Units) | -0.5 ± 0.4 | -2.1 ± 0.5 | p < 0.001 |

| NT-proBNP Change (ng/L) | +50 ± 20 | -408.3 ± 30 | p < 0.001 |

| Functional Class Improvement | N/A | Class III improvement observed (p = .0476) |

Eigenschaften

IUPAC Name |

N-[3-[(1S)-1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O3/c1-17-10-21(14-28-13-17)27(33)31-22-7-5-6-19(11-22)18(2)30-26-16-29-15-23(32-26)20-8-9-24(34-3)25(12-20)35-4/h5-16,18H,1-4H3,(H,30,32)(H,31,33)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJNPOSPVGRIAN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)C(C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)[C@H](C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619931-27-9 | |

| Record name | Seralutinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619931279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-N-(3-(1-((6-(3,4-dimethoxyphenyl)pyrazin-2-yl)amino)ethyl)phenyl)-5-methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERALUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P63ZTE3OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.